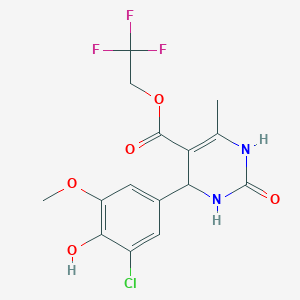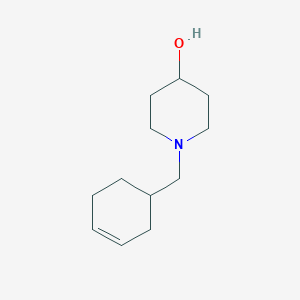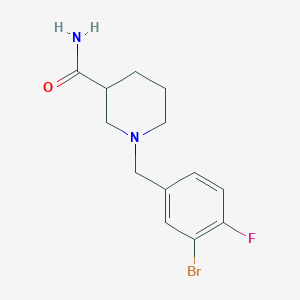![molecular formula C17H14BrClN2OS B4969375 1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B4969375.png)
1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide, also known as CTET, is a synthetic compound that has been extensively studied for its potential use in scientific research. CTET is a thiazole-based compound that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide is not fully understood, but it is thought to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is a key enzyme involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting this enzyme, 1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide may be able to modulate the levels of these neurotransmitters in the brain, leading to a range of physiological effects.
Biochemical and Physiological Effects:
1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has been shown to exhibit a range of biochemical and physiological effects. Some of the most notable effects include its ability to induce apoptosis (cell death) in cancer cells, as well as its potential use as an antidepressant. 1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has also been shown to modulate the levels of neurotransmitters in the brain, leading to a range of physiological effects such as improved mood and increased cognitive function.
实验室实验的优点和局限性
One of the main advantages of 1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide for use in lab experiments is its ability to modulate the levels of neurotransmitters in the brain. This makes it a valuable tool for studying the nervous system and the effects of neurotransmitters on behavior and cognition. However, there are also limitations to its use, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on 1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide. Some of the most promising areas of research include its use as a tool for studying the nervous system, as well as its potential use in cancer treatment. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential use in other areas of scientific research.
合成方法
1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form 4-(4-chlorophenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 4-nitrophenylhydrazine to form 1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone. The final step involves the conversion of this compound into its hydrobromide salt.
科学研究应用
1-(3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide has been studied for its potential use in a range of scientific research applications. Some of the most promising areas of research include its use in cancer treatment, as well as its potential use as a tool for studying the nervous system.
属性
IUPAC Name |
1-[3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS.BrH/c1-11(21)13-3-2-4-15(9-13)19-17-20-16(10-22-17)12-5-7-14(18)8-6-12;/h2-10H,1H3,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAWPZINKZOADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5936139 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-benzimidazol-2-yl)-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B4969297.png)

![2-({4-oxo-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B4969306.png)
![N-benzyl-1-cyclobutyl-N-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B4969323.png)
![N-[3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B4969327.png)


![N-(4-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B4969353.png)


![2-{[(6-bromo-1,3-benzothiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4969358.png)
![N-benzyl-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4969364.png)
![2-chloro-N-[2-(2-methoxyphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4969372.png)
![7-chloro-2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B4969388.png)